molecular formula C18H18O3 B1360673 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-22-0

2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360673
M. Wt: 282.3 g/mol
InChI Key: SZZPMOYGUSSEQW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (DMBP) is a synthetic organic compound which is used as a catalyst in organic synthesis, and as a reagent in a variety of scientific research applications. DMBP has a wide range of uses in the laboratory, and its versatility and stability make it an ideal choice for many experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Studies : The synthesis of related compounds like 2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane demonstrates the structural complexity and diversity of 1,3-dioxolanes. Such compounds exhibit unique conformations, distinguished by their OH⋯Ph interactions, as found in a study by Irurre et al. (1992) (Irurre, Alonso-Alija, Piniella†, & Alvarez-Larena, 1992).

Catalysis and Reaction Studies

  • Heterogeneously Catalysed Condensations : Research by Deutsch, Martin, and Lieske (2007) explored the acid-catalysed condensation of glycerol with benzaldehyde, formaldehyde, and acetone in relation to 1,3-dioxolanes. They identified solid acids as effective catalysts, suggesting potential applications for 1,3-dioxolanes in producing novel chemicals (Deutsch, Martin, & Lieske, 2007).

  • Photochemically Initiated Reactions : The study of photochemical reactions of 1,3-dioxolanes, as investigated by Hartgerink et al. (1971), reveals the formation of specific esters under the influence of benzophenone. This highlights the potential for photochemical applications involving 1,3-dioxolanes (Hartgerink, Laan, Engberts, & Boer, 1971).

Polymerization and Material Science

  • Photopolymerization Initiators : The novel synthesis of benzophenone-di-1,3-dioxane and its application as a photoinitiator for radical polymerization, as detailed by Wang Kemin et al. (2011), suggests its potential in material sciences, particularly in the efficient initiation of polymerization of acrylates and methacrylates (Wang Kemin, Jiang, Liu, Nie, & Yu, 2011).

Environmental and Health Applications

  • Removal of Benzophenone-4 from Water : A 2018 study by Zhou et al. on the fabrication of tertiary amine-functionalized adsorption resins highlights a method for removing benzophenone-4 from water, demonstrating an environmental application for 1,3-dioxolanes (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).

properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-3-4-13(2)16(11-12)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZPMOYGUSSEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645116
Record name (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898760-22-0
Record name Methanone, (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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